molecular formula C8H13ClN2O B2598434 (4-methoxy-3-methylphenyl)hydrazine hydrochloride CAS No. 876299-35-3

(4-methoxy-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B2598434
CAS No.: 876299-35-3
M. Wt: 188.66
InChI Key: FWBWEVGBJUMOOX-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position on the aromatic ring. It serves as a precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles like pyrazolines and pyrazoles, which are relevant in pharmaceutical and materials chemistry .

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-7(10-9)3-4-8(6)11-2;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDWFCAPVXUFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876299-35-3
Record name (4-methoxy-3-methylphenyl)hydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form the corresponding diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .

Mechanism of Action

The mechanism of action of (4-methoxy-3-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs , emphasizing substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
(4-Methoxy-3-methylphenyl)hydrazine HCl 4-OCH₃, 3-CH₃ C₈H₁₂N₂O·HCl ~188.65* Synthesis of pyrazolines, antimicrobials
4-Methoxyphenylhydrazine HCl 4-OCH₃ C₇H₁₀N₂O·HCl 174.63 Cyclooxygenase inhibitors, neuroinflammation research
3-Methoxyphenylhydrazine HCl 3-OCH₃ C₇H₁₀N₂O·HCl 174.63 Intermediate for heterocyclic compounds
2-Chlorophenylhydrazine HCl 2-Cl C₆H₇ClN₂·HCl 179.05 Anticancer agent synthesis
(3-Chloro-2-fluorophenyl)hydrazine HCl 3-Cl, 2-F C₆H₆ClFN₂·HCl 209.03 Specialty chemical precursor

*Estimated based on 4-methoxyphenylhydrazine HCl + methyl group contribution.

Substituent Impact:
  • Electron-donating groups (e.g., -OCH₃, -CH₃) : Enhance nucleophilicity of the hydrazine group, facilitating condensation reactions with ketones to form pyrazolines .
  • Electron-withdrawing groups (e.g., -Cl, -F) : Reduce reactivity in cyclization reactions but improve stability in acidic conditions .
  • Steric effects : The 3-methyl group in the target compound may hinder regioselectivity in heterocycle formation compared to unsubstituted analogs .
A. Pyrazoline Formation
  • Target Compound : Expected to form 3,5-disubstituted pyrazolines when reacted with α,β-unsaturated ketones, similar to 4-methoxyphenylhydrazine HCl .
  • 4-Methoxyphenylhydrazine HCl : Produces pyrazolines with antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • 2-Chlorophenylhydrazine HCl : Yields pyrazolines with selective VEGFR2 and MMP9 inhibition .

Biological Activity

(4-Methoxy-3-methylphenyl)hydrazine hydrochloride, with the CAS number 876299-35-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H12ClN2O
  • Molecular Weight : 200.66 g/mol

This compound features a hydrazine moiety, which is known for its reactivity and potential biological effects.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Anticancer Activity : Research indicates that compounds containing hydrazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer agents as it disrupts mitotic processes essential for tumor growth .
  • Antioxidant Properties : The presence of the methoxy group in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is significant in protecting cells from oxidative stress, which is linked to various diseases including cancer .
  • Enzyme Inhibition : Studies have shown that hydrazine derivatives can act as competitive inhibitors of specific enzymes, such as laccase, which plays a role in plant pathogen resistance . This suggests potential applications in agricultural biotechnology.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
AnticancerInhibits tubulin polymerization; induces G2/M phase arrest
AntioxidantScavenges free radicals; protects against oxidative stress
Enzyme InhibitionCompetitive inhibition of laccase; potential agricultural use
AntibacterialLimited data available; further studies needed

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating potent anticancer properties .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing that the compound effectively reduces oxidative stress markers in vitro .
  • Enzyme Interaction Studies : Molecular docking studies indicated that this compound binds effectively to laccase, suggesting a mechanism for its enzyme inhibition properties .

Q & A

Q. What is a standard synthetic route for (4-methoxy-3-methylphenyl)hydrazine hydrochloride?

A typical synthesis involves reacting substituted phenylhydrazine hydrochlorides with ketones or aldehydes under reflux conditions. For example, benzylideneacetone can react with phenylhydrazine hydrochloride derivatives in ethanol at reflux (6–8 hours) to form pyrazoline intermediates . While the exact protocol for the 4-methoxy-3-methyl derivative is not explicitly detailed, analogous methods using substituted hydrazines (e.g., 4-methoxyphenylhydrazine hydrochloride, CAS 19501-58-7) suggest that optimizing reaction temperature, solvent (e.g., ethanol), and stoichiometry is critical for yield and purity .

Q. What safety protocols are essential when handling this compound?

Phenylhydrazine derivatives are highly toxic, with reported oral LD50 values ranging from 25–2100 mg/kg in rodents. Key precautions include:

  • Use of fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
  • Immediate neutralization of spills with oxidizing agents (e.g., bleach) to degrade hydrazine residues.
  • Storage in airtight, labeled containers away from acids or oxidizing agents to prevent hazardous reactions .

Q. How can this compound be purified after synthesis?

Recrystallization from ethanol is a standard method for hydrazine hydrochloride derivatives. For instance, cooling the reaction mixture post-reflux typically precipitates the product, which is then filtered, dried, and recrystallized to achieve >95% purity . Column chromatography (silica gel, methanol/dichloromethane eluent) may further resolve impurities in advanced applications .

Advanced Research Questions

Q. How do substituent positions (methoxy and methyl groups) influence reactivity in cyclization reactions?

The electron-donating methoxy group at the para position enhances nucleophilicity of the hydrazine moiety, facilitating attack on electrophilic carbonyl carbons during pyrazole or indole synthesis. Steric effects from the 3-methyl group may slow reaction kinetics but improve regioselectivity. Comparative studies with 4-methoxy vs. 2,4-dimethoxy analogs show altered reaction rates and product distributions, highlighting the need for tailored reaction conditions .

Q. What analytical techniques are recommended for structural characterization?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the substitution pattern (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H12ClN2O: calc. 199.0634).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., NH···Cl interactions in hydrochloride salts) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a key precursor in Fischer indole synthesis and pyrazole formation. For example, reacting it with β-ketoesters yields 1,3,5-trisubstituted pyrazoles with potential antimicrobial or anticancer activity. In one study, a structurally similar derivative (2,6-dichlorophenylhydrazine hydrochloride) was used to synthesize ethyl 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate, demonstrating anti-inflammatory properties .

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